![molecular formula C19H17N5O3 B2927971 (3E)-1-(2-cyanophenyl)-3-[3-(2-methoxyethyl)-2-oxo-4aH-quinazolin-4-ylidene]urea CAS No. 899973-00-3](/img/structure/B2927971.png)
(3E)-1-(2-cyanophenyl)-3-[3-(2-methoxyethyl)-2-oxo-4aH-quinazolin-4-ylidene]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3E)-1-(2-cyanophenyl)-3-[3-(2-methoxyethyl)-2-oxo-4aH-quinazolin-4-ylidene]urea, also known as CEP-701, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was first synthesized in 1999 by Pfizer, and since then, numerous studies have been conducted to investigate its mechanism of action and potential uses in scientific research.
Scientific Research Applications
Antagonistic Properties
Isoquinoline and quinazoline urea derivatives, closely related to the specified compound, have been studied for their binding affinity to human adenosine A(3) receptors. Research identified that specific structural features, such as phenyl or heteroaryl substituents, significantly increase adenosine A(3) receptor affinity. Notably, the introduction of electron-donating substituents at certain positions on the phenyl ring enhances this affinity, suggesting potential applications in developing selective human adenosine A(3) receptor antagonists (J. V. van Muijlwijk-Koezen et al., 2000).
Green Chemistry Approaches
A study presented a green synthetic procedure for producing methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate, derived from anthranilic acid. This process involves using environmentally friendly deep eutectic solvents (DES) and microwave-induced synthesis, highlighting the potential for eco-friendly methods in synthesizing complex quinazoline derivatives (M. Molnar, Mario Komar, I. Jerković, 2022).
Molecular Rearrangement Studies
Research into 1-substituted 9b-hydroxy-3,3a,5,9b-tetrahydro-1H-imidazo[4,5-c]quinoline-2,4-diones revealed unexpected pathways to new indole and imidazolinone derivatives. This demonstrates the intricate molecular rearrangements possible with quinazoline derivatives, providing a foundation for synthesizing novel compounds with potential therapeutic applications (A. Klásek, A. Lyčka, M. Holčapek, 2007).
Pharmacological Screening
Quinazoline derivatives were synthesized and screened for antimicrobial, analgesic, and anti-inflammatory properties. The research underscores the versatility of quinazoline scaffolds in developing compounds with potential as antimicrobial and anti-inflammatory agents, indicating a broad scope for therapeutic applications (B. Dash et al., 2017).
Catalyst-Free Synthesis
Studies have identified urea/thiourea as effective ammonia surrogates in the synthesis of quinazolin-4(3H)-ones. This catalyst-free approach affords a straightforward method for generating 2-substituted 2,3-dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones, simplifying the production of these compounds and broadening their application potential in medicinal chemistry (P. Naidu et al., 2014).
properties
IUPAC Name |
(3E)-1-(2-cyanophenyl)-3-[3-(2-methoxyethyl)-2-oxo-4aH-quinazolin-4-ylidene]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O3/c1-27-11-10-24-17(14-7-3-5-9-16(14)22-19(24)26)23-18(25)21-15-8-4-2-6-13(15)12-20/h2-9,14H,10-11H2,1H3,(H,21,25)/b23-17+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFMFNHRPQHPXNP-HAVVHWLPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=NC(=O)NC2=CC=CC=C2C#N)C3C=CC=CC3=NC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCN1/C(=N/C(=O)NC2=CC=CC=C2C#N)/C3C=CC=CC3=NC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-cyanophenyl)-3-[(4E)-3-(2-methoxyethyl)-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene]urea |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.